molecular formula C26H30FNO5 B266828 5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266828
M. Wt: 455.5 g/mol
InChI Key: PXIFRXRQNAUQPE-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as FIPI and has been studied for its effects on various biological processes.

Mechanism of Action

FIPI inhibits PLD activity by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from hydrolyzing phosphatidylcholine, a key substrate for PLD activity. As a result, the production of phosphatidic acid, a downstream product of PLD activity, is inhibited.
Biochemical and Physiological Effects:
The inhibition of PLD activity by FIPI has been shown to have various biochemical and physiological effects. For example, FIPI has been shown to inhibit cell migration, proliferation, and invasion. These effects have been observed in various cell types, including cancer cells. Additionally, FIPI has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using FIPI in lab experiments is its specificity for PLD inhibition. This specificity allows researchers to study the effects of PLD inhibition without interfering with other cellular processes. However, one limitation of using FIPI is its relatively low solubility in water. This can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on FIPI. One potential direction is the development of more potent and selective PLD inhibitors based on the structure of FIPI. Additionally, the therapeutic potential of FIPI in various diseases, including cancer and Alzheimer's disease, should be further explored. Finally, the effects of FIPI on other cellular processes, beyond PLD inhibition, should be investigated to gain a more comprehensive understanding of its biological effects.
In conclusion, FIPI is a chemical compound that has gained attention for its potential applications in medical research. Its inhibition of PLD activity has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, proliferation, and invasion. While FIPI has advantages and limitations for lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of FIPI involves the reaction of 4-fluorobenzaldehyde with isobutyryl chloride in the presence of a base. The resulting product is then reacted with 3-methoxypropylamine and acetic anhydride to yield FIPI. This synthesis method has been optimized to produce high yields of pure FIPI.

Scientific Research Applications

FIPI has been studied for its potential applications in medical research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that is involved in various cellular processes. PLD has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Therefore, the inhibition of PLD activity by FIPI may have therapeutic benefits.

properties

Product Name

5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H30FNO5

Molecular Weight

455.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30FNO5/c1-16(2)15-33-21-11-8-19(14-17(21)3)24(29)22-23(18-6-9-20(27)10-7-18)28(12-5-13-32-4)26(31)25(22)30/h6-11,14,16,23,29H,5,12-13,15H2,1-4H3/b24-22+

InChI Key

PXIFRXRQNAUQPE-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O)OCC(C)C

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O)OCC(C)C

Origin of Product

United States

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